4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide
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Overview
Description
4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex molecular structure, which includes a benzyl group, a morpholino group, and a quinazolinyl sulfide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide typically involves multiple steps, starting with the formation of the quinazolinyl core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding sulfones or sulfoxides, while reduction reactions can produce reduced analogs of the compound.
Scientific Research Applications
4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules and potential biological activities.
Medicine: Investigating its therapeutic potential in treating various diseases.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
4-Methylbenzyl 4-morpholino-2-quinazolinyl sulfide
4-Methylbenzyl 4-morpholino-3,4-dihydro-2-quinazolinyl sulfide
4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-3-quinazolinyl sulfide
Uniqueness: 4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide is unique in its structural complexity and potential applications. Its distinct molecular features may contribute to its specific biological activities and industrial uses.
Properties
IUPAC Name |
4-[2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-15-6-8-16(9-7-15)14-25-20-21-18-5-3-2-4-17(18)19(22-20)23-10-12-24-13-11-23/h6-9H,2-5,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJLFFZPUNMVQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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